molecular formula C17H19FN2O B5511613 4-(diethylamino)-N-(3-fluorophenyl)benzamide

4-(diethylamino)-N-(3-fluorophenyl)benzamide

Cat. No.: B5511613
M. Wt: 286.34 g/mol
InChI Key: LAKVKBJIBAZHNO-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-(3-fluorophenyl)benzamide is an organic compound with a complex structure that includes a diethylamino group and a fluorophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(3-fluorophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of 3-fluoroaniline with 4-(diethylamino)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The diethylamino group can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(diethylamino)-N-(3-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(3-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The diethylamino group can enhance its binding affinity to certain biological targets, while the fluorophenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylamino)-N-(4-fluorophenyl)benzamide
  • 4-(diethylamino)-N-(3-chlorophenyl)benzamide
  • 4-(diethylamino)-N-(3-methylphenyl)benzamide

Uniqueness

4-(diethylamino)-N-(3-fluorophenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain biological targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

4-(diethylamino)-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-3-20(4-2)16-10-8-13(9-11-16)17(21)19-15-7-5-6-14(18)12-15/h5-12H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKVKBJIBAZHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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